H-Bond Donor Advantage in Derivatization
The target compound possesses three hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), compared to only one HBD and four HBA for the comparators 3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol (CAS 1564993-15-2) and (2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 2059910-52-8), which lack the primary amine [1]. This quantitative difference in HBD count directly impacts aqueous solubility, ability to participate in multipoint hydrogen-bonding interactions (critical for biological target engagement), and the number of orthogonal derivatization handles available for conjugation or bioconjugation [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) / Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBD = 3, HBA = 4 |
| Comparator Or Baseline | 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-ol (HBD = 1, HBA = 4); (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol (HBD = 1, HBA = 4) |
| Quantified Difference | ΔHBD = +2 relative to comparators; ΔHBA = 0 |
| Conditions | Based on structural formula analysis; standard H-bond count rules applied. |
Why This Matters
The additional two hydrogen bond donors enable multipoint target recognition and diversified bioconjugation strategies that are unattainable with analogs lacking the primary amine, directly impacting procurement decisions for medicinal chemistry and chemical biology applications.
- [1] PubChem. (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 2059910-52-8). https://pubchem.ncbi.nlm.nih.gov/compound/155294204 View Source
- [2] Devender, N. et al. Identification of β-Amino alcohol grafted 1,4,5 trisubstituted 1,2,3-triazoles as potent antimalarial agents. Eur. J. Med. Chem. 2016, 109, 187-198. View Source
